Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
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Overview
Description
Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, an azetidine ring, and an isobutylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the cyclohexene ring. This can be achieved through the dehydration of cyclohexanol under acidic conditions. The azetidine ring is then introduced through a cyclization reaction, often using a suitable amine precursor. The isobutylsulfonyl group is added through a sulfonylation reaction, which involves the reaction of the azetidine ring with isobutylsulfonyl chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: The compound can be oxidized to form cyclohex-3-en-1-one.
Reduction: Reduction can lead to the formation of cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanol.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is unique due to its specific structural features. Similar compounds include:
Cyclohexenone: A related compound with a similar cyclohexene ring but lacking the azetidine and isobutylsulfonyl groups.
Azetidine derivatives: Compounds containing the azetidine ring but with different substituents.
Isobutylsulfonyl derivatives: Compounds containing the isobutylsulfonyl group but with different core structures.
These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, leading to different chemical and biological properties.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-11(2)10-19(17,18)13-8-15(9-13)14(16)12-6-4-3-5-7-12/h3-4,11-13H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZYRZBCVAWAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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